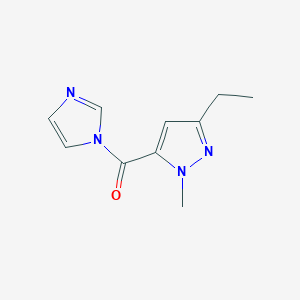
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is a compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with an imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a polar solvent to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes makes it useful for studying biological processes and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings[9][9].
Wirkmechanismus
The mechanism of action of (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and altering the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-triazol-1-yl)methanone
- (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
Uniqueness
What sets (3-Ethyl-1-methyl-1H-pyrazol-5-yl)(1H-imidazol-1-yl)methanone apart from similar compounds is its specific combination of pyrazole and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
880495-49-8 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
(5-ethyl-2-methylpyrazol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H12N4O/c1-3-8-6-9(13(2)12-8)10(15)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IDQNAMAUHRQWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)C(=O)N2C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


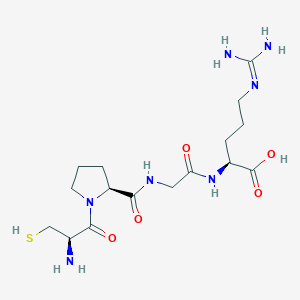
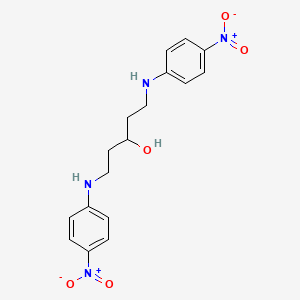
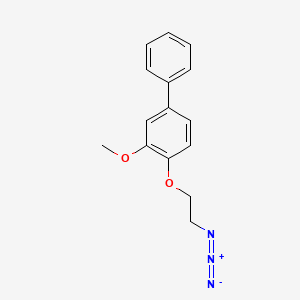
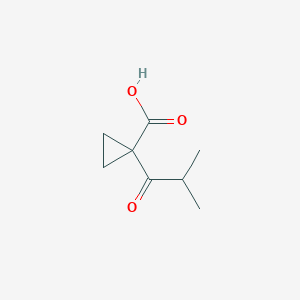
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
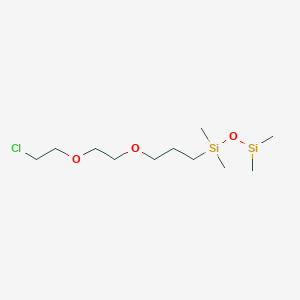
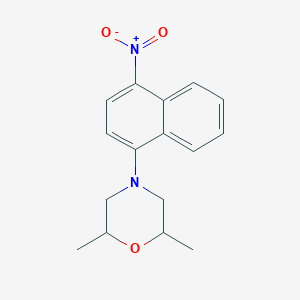

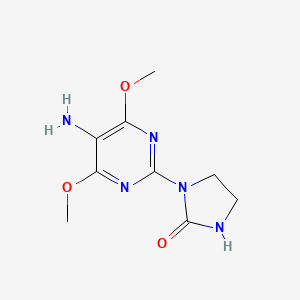
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
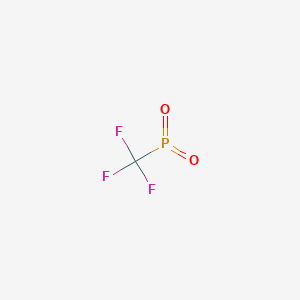
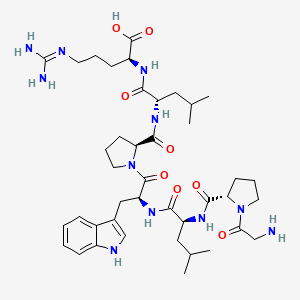
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
